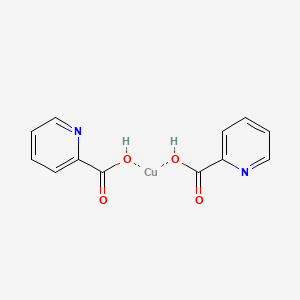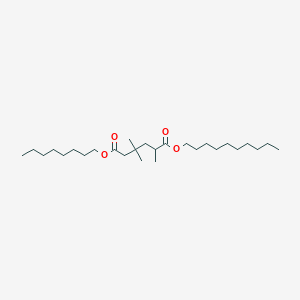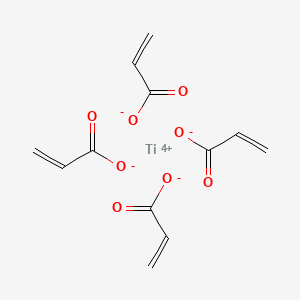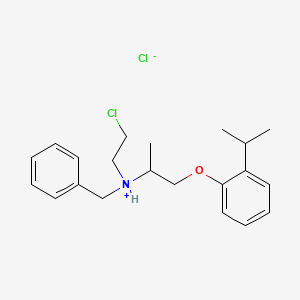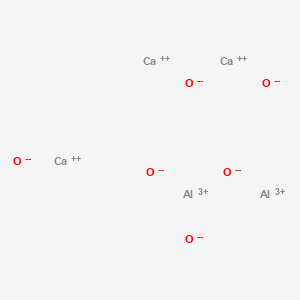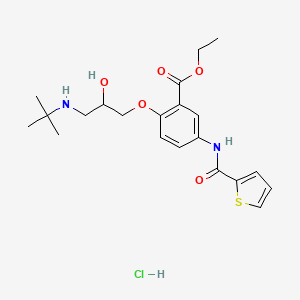
Methane, di-sec-butoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-sec-butoxymethane is an organic compound with the molecular formula C9H20O2. It is also known as 1,1’-[methylenebis(oxy)]bisbutane. This compound is a type of acetal, which is characterized by the presence of two alkoxy groups attached to the same carbon atom. Di-sec-butoxymethane is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Di-sec-butoxymethane can be synthesized through the reaction of formaldehyde with 2-butanol. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal linkage. The general reaction scheme is as follows:
CH2O+2C4H9OH→C9H20O2+H2O
In industrial settings, this reaction is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified to isolate di-sec-butoxymethane.
Analyse Chemischer Reaktionen
Di-sec-butoxymethane undergoes various chemical reactions, including:
Oxidation: Di-sec-butoxymethane can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert di-sec-butoxymethane into alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Di-sec-butoxymethane can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Di-sec-butoxymethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying reaction mechanisms and kinetics.
Biology: Di-sec-butoxymethane is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which di-sec-butoxymethane exerts its effects involves its ability to form stable acetal linkages. These linkages can interact with various molecular targets, including enzymes and receptors. The pathways involved in its action depend on the specific application and the molecular context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Di-sec-butoxymethane can be compared with other acetals such as di-n-butoxymethane and di-i-propoxymethane. While all these compounds share the acetal functional group, they differ in their alkyl substituents, which influence their chemical properties and applications.
Di-n-butoxymethane: Similar structure but with n-butyl groups instead of sec-butyl groups. It is used in similar applications but may have different reactivity and stability.
Di-i-propoxymethane: Contains isopropyl groups, leading to different steric and electronic effects. It is studied for its unique reactivity in organic synthesis.
Di-sec-butoxymethane’s unique combination of sec-butyl groups provides distinct advantages in certain applications, such as enhanced solubility and reactivity.
Eigenschaften
CAS-Nummer |
2568-92-5 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-(butan-2-yloxymethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
YJBUXLCNFNPNEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCOC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
